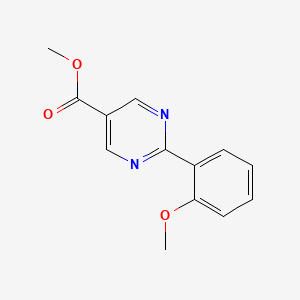

Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate

Description

Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl carboxylate group at position 5 and a 2-methoxyphenyl substituent at position 2 of the pyrimidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and histone deacetylase (HDAC) inhibitors. Its structure combines aromaticity (from the methoxyphenyl group) with polar functionality (carboxylate ester), making it versatile for further derivatization.

Properties

IUPAC Name |

methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-11-6-4-3-5-10(11)12-14-7-9(8-15-12)13(16)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDQNBHXXQEIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate typically involves the condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often include refluxing in ethanol or methanol and the use of catalysts such as piperidine or pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 2-position of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Formation of 2-hydroxyphenyl derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of 2-substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-(Piperazin-1-yl)Pyrimidine-5-Carboxylate

- Substituent : Piperazinyl group at position 2.

- Role : Used in HDAC inhibitors, demonstrating the impact of nitrogen-containing heterocycles on bioactivity .

Ethyl 2-(4-Methoxyphenyl)Amino Pyrimidine-5-Carboxylate

- Substituent: 4-Methoxyphenylamino group at position 2.

- Molecular Weight : 425.49 g/mol .

- However, direct aryl substitution (as in the target compound) may enhance steric stability.

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate

Pharmacologically Relevant Analogues

Mobocertinib Succinate

- Structure: Includes a methoxyphenylamino group and indole substituents.

- Role: EGFR inhibitor approved for non-small cell lung cancer .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate

Substituent Electronic Effects

Methyl 2-(Methylthio)Pyrimidine-5-Carboxylate

Methyl 2-Methoxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to analogs.

Table 2: Substituent Electronic Effects

| Substituent Type | Example Compound | Electronic Effect | Impact on Reactivity/Bioactivity |

|---|---|---|---|

| Methoxyphenyl (target) | Target compound | Electron-rich aromatic ring | Enhances π-π interactions |

| Piperazinyl | Methyl 2-(piperazin-1-yl)pyrimidine | Electron-donating, polar | Improves solubility and hydrogen bonding |

| Methylthio | Methyl 2-(methylthio)pyrimidine | Strong electron donor | Accelerates electrophilic substitution |

| Trifluoromethyl | Methyl 2-methoxy-4-CF₃-pyrimidine | Electron-withdrawing, lipophilic | Increases metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.